

# Metabolic Fate of Dietary Pentadecanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *Pentadecanoic Acid*

Cat. No.: *B115217*

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

**Pentadecanoic acid** (C15:0), an odd-chain saturated fatty acid (OCSFA), has emerged from a trace dietary component to a molecule of significant interest for its potential as an essential fatty acid and its broad, clinically relevant bioactivities. Primarily sourced from dairy fat and ruminant meat, circulating C15:0 levels are closely linked to dietary intake and are inversely associated with the risk of developing type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease. Unlike its even-chain counterparts, the metabolism of **pentadecanoic acid** yields propionyl-CoA, which serves as an anaplerotic substrate for the Krebs cycle, enhancing mitochondrial function. Furthermore, C15:0 is a pleiotropic molecule that engages with key cellular signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), and the inhibition of mechanistic target of rapamycin (mTOR) and histone deacetylase 6 (HDAC6). Recent research has also identified a novel metabolite, pentadecanoylcarnitine (PDC), which functions as a full-acting endogenous cannabinoid. This technical guide provides a comprehensive overview of the metabolic fate of dietary C15:0, detailing its absorption, distribution, and biotransformation. It includes summaries of quantitative data, detailed experimental methodologies for its study, and visualizations of key metabolic and signaling pathways.

## Introduction to Pentadecanoic Acid (C15:0)

**Pentadecanoic acid**, or C15:0, is a 15-carbon saturated fatty acid. Historically considered of minor physiological significance due to its low concentration in human plasma (<0.5% of total plasma fatty acids), it is now gaining recognition as an essential nutrient with broad health benefits. The primary dietary sources of C15:0 are dairy products and ruminant meats. However, it can also be synthesized by gut microbiota from propionate, a product of dietary fiber fermentation.

Epidemiological studies consistently link higher circulating levels of C15:0 with a reduced risk of major chronic conditions, including cardiometabolic diseases and certain cancers. In vivo and in vitro studies have demonstrated its anti-inflammatory, antifibrotic, and mitochondrial-reparative properties. These findings, coupled with evidence that C15:0 is not readily synthesized endogenously in sufficient quantities, support its classification as a potentially essential fatty acid.

## Absorption, Distribution, and Dietary Sources

Following ingestion, dietary C15:0 is absorbed in the small intestine and incorporated into chylomicrons for transport through the lymphatic system into the bloodstream. Circulating C15:0 concentrations are reflective of dietary intake. It is readily incorporated into the lipid bilayers of cell membranes, including those of red blood cells, which can enhance membrane stability and reduce the risk of lipid peroxidation.

## Data Presentation: Sources and Tissue Concentrations

The quantitative data regarding C15:0 sources and its levels in various biological contexts are summarized below.

Table 1: Dietary Sources and Concentrations of **Pentadecanoic Acid (C15:0)**

Food Source	C15:0 Concentration (% of total fatty acids)	Reference(s)
Milk Fat	1.0 - 3.0%	
Ruminant Meat Fat	0.43%	
Grass-fed Beef Fat	0.38%	
Grain-fed Beef Fat	0.18%	

Table 2: Human Clinical Trial Data on C15:0 Supplementation

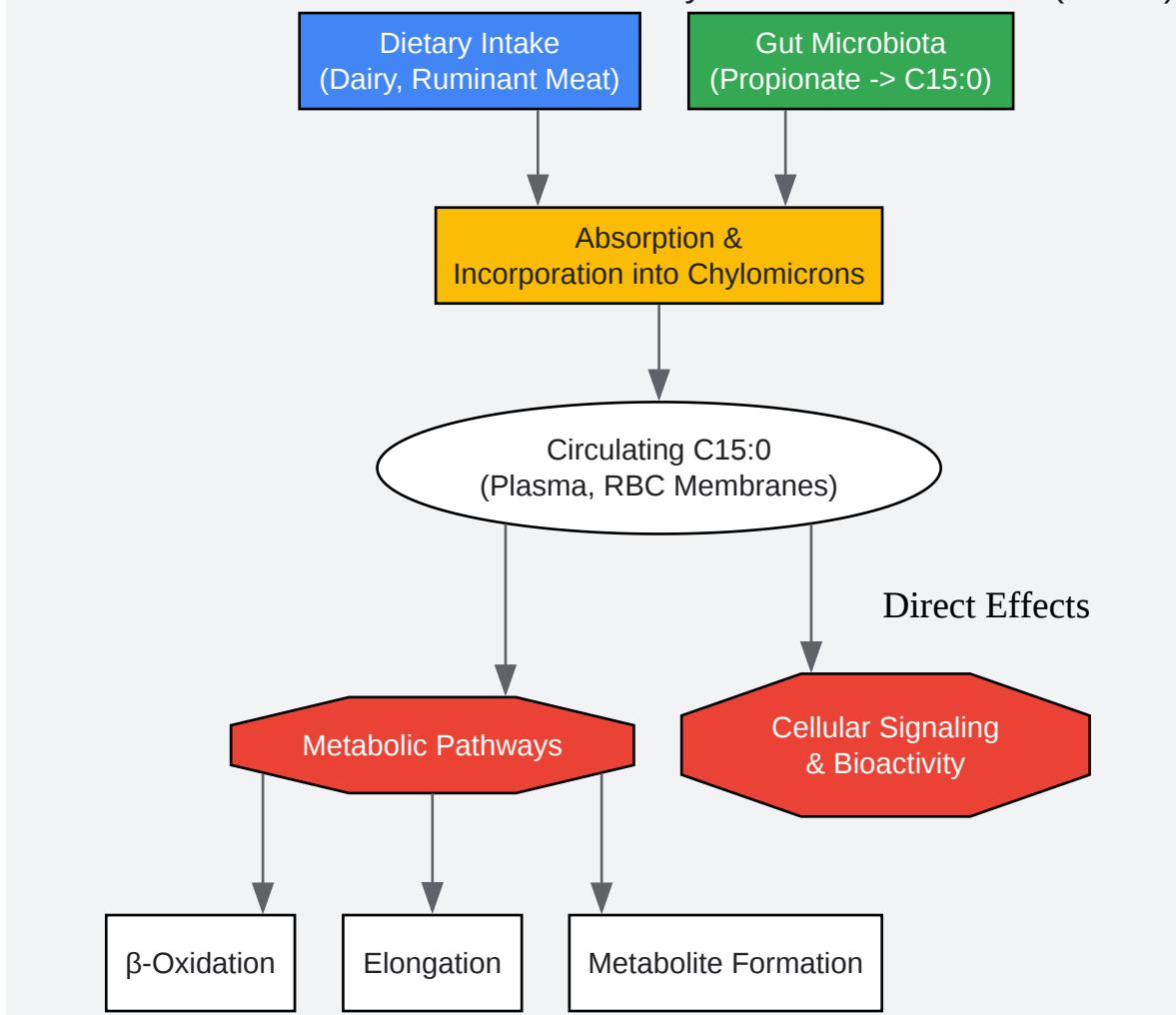
Study Population	Dosage	Duration	Outcome	Reference(s)
Obese Participants (n=30)	200 mg/day	12 weeks	1.88 µg/mL greater mean increase in circulating C15:0 vs. placebo.	
Obese Participants (responders)	200 mg/day	12 weeks	Significant decrease in liver enzymes (ALT, AST) and increase in hemoglobin.	

Note: ALT = Alanine aminotransferase; AST = Aspartate aminotransferase.

## Metabolism of Pentadecanoic Acid

The metabolic journey of C15:0 involves several key pathways that differentiate it from even-chain fatty acids. These pathways not only generate energy but also produce bioactive molecules with significant physiological roles.

## Overview of the Metabolic Fate of Dietary Pentadecanoic Acid (C15:0)

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Caption: High-level overview of C15:0 from diet to cellular activity.

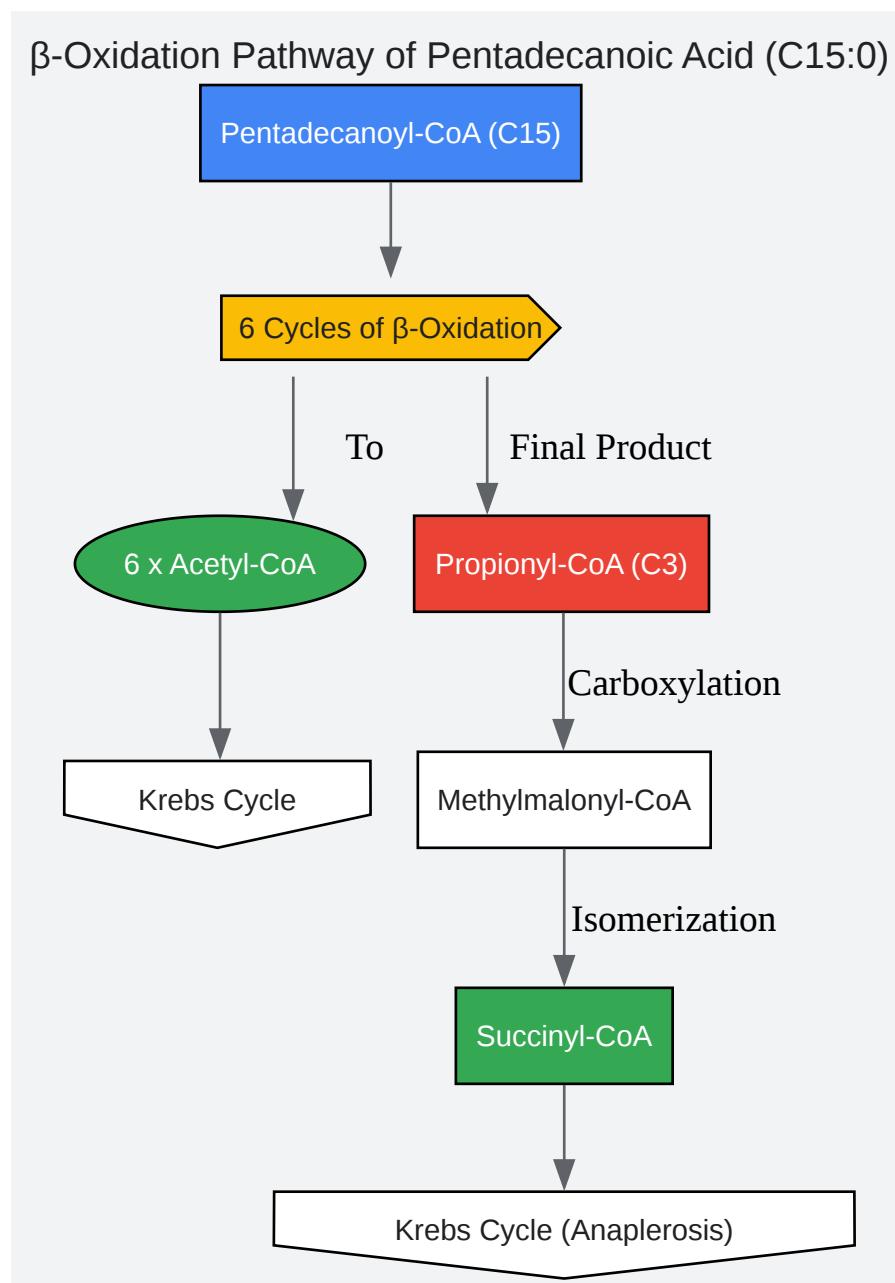
## Beta-Oxidation

The primary catabolic pathway for C15:0 is mitochondrial  $\beta$ -oxidation. This process is analogous to the breakdown of even-chain fatty acids, involving a repeated cycle of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle. For C15:0, this occurs through six cycles. The key distinction arises in the final cycle, which yields a three-carbon molecule, propionyl-CoA, instead of the two-carbon acetyl-CoA.

The end products of the complete  $\beta$ -oxidation of one molecule of pentadecanoyl-CoA are:

- 6 molecules of Acetyl-CoA
- 1 molecule of Propionyl-CoA
- 6 molecules of FADH<sub>2</sub>
- 6 molecules of NADH

The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA. Succinyl-CoA enters the Krebs cycle, replenishing its intermediates in a process known as anaplerosis. This anaplerotic function is a unique benefit of odd-chain fatty acid metabolism and is thought to contribute to improved mitochondrial energy production.



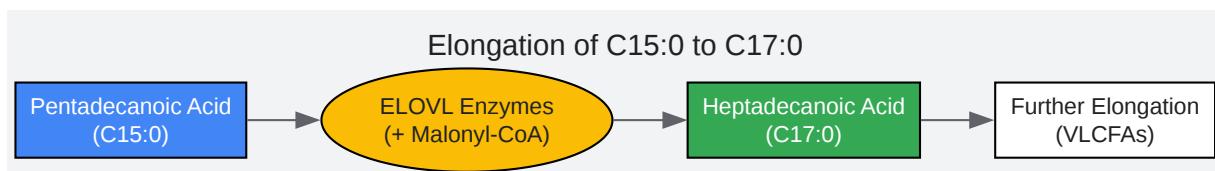
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Caption: C15:0 β-oxidation yields propionyl-CoA for Krebs cycle anaplerosis.

## Elongation

**Pentadecanoic acid** can be elongated by two carbons to form heptadecanoic acid (C17:0), another odd-chain fatty acid. This reaction is catalyzed by the ELOVL (Elongation of Very Long-Chain Fatty Acids) family of enzymes in the endoplasmic reticulum. C17:0 can be further

elongated to other very-long-chain odd-chain fatty acids. This pathway highlights the interplay between different OCSFA species within the body.



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Caption: Enzymatic elongation of C15:0 to form C17:0 and other VLCFAs.

## Alpha-Oxidation

Alpha-oxidation is another potential, though less predominant, metabolic pathway. This peroxisomal process involves the removal of a single carbon atom from the carboxyl end of a fatty acid. While primarily associated with the metabolism of branched-chain fatty acids like phytanic acid,  $\alpha$ -oxidation has been proposed as a possible mechanism for the endogenous production of OCSFAs from even-chain precursors.

## Formation of Bioactive Metabolites

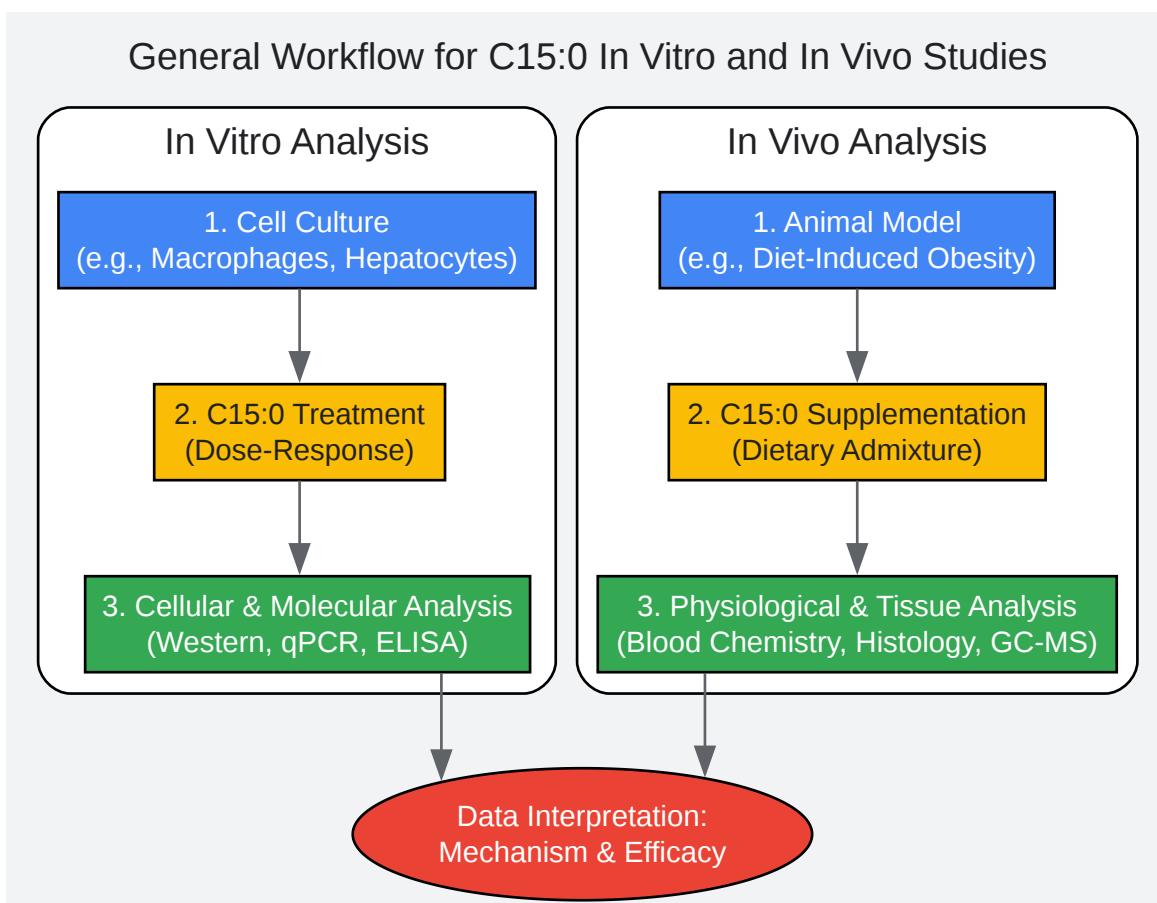
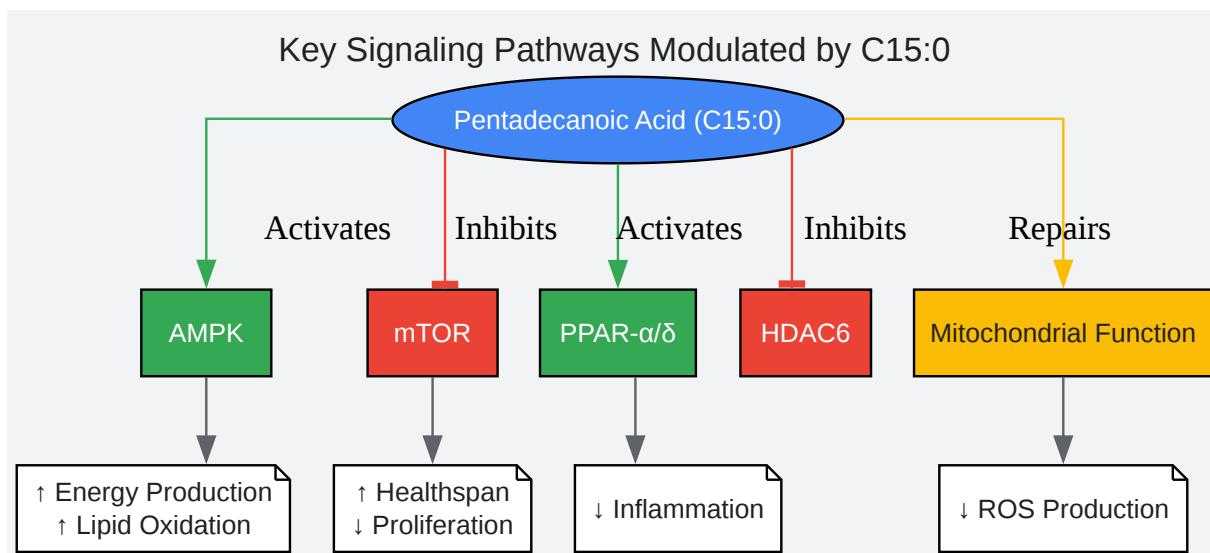
Recent studies have identified pentadecanoylcarnitine (PDC) as a key metabolite of C15:0. PDC is formed through the esterification of C15:0 to carnitine, a process facilitated by carnitine acyltransferases. Remarkably, PDC has been characterized as a full-acting endogenous cannabinoid, activating both cannabinoid receptors 1 (CB1) and 2 (CB2). This discovery opens a new avenue for understanding the pleiotropic effects of dietary C15:0, linking it to the endocannabinoid system which regulates inflammation, pain, mood, and metabolism.

## Signaling Pathways and Cellular Functions

**Pentadecanoic acid** is not merely a metabolic substrate; it is a signaling molecule that modulates key pathways controlling cellular health, metabolism, and longevity. Its pleiotropic effects are central to its observed health benefits.

Key molecular targets and pathways include:

- AMPK Activation: C15:0 activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation enhances glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes.
- mTOR Inhibition: C15:0 inhibits the mechanistic target of rapamycin (mTOR), a crucial component of the human longevity pathway. mTOR inhibition is associated with increased lifespan and healthspan in various organisms.
- PPAR- $\alpha/\delta$  Agonism: C15:0 acts as a dual partial agonist for peroxisome proliferator-activated receptors alpha and delta (PPAR- $\alpha/\delta$ ). These nuclear receptors are master regulators of lipid metabolism and inflammation.
- HDAC6 Inhibition: C15:0 selectively inhibits histone deacetylase 6 (HDAC6), an enzyme implicated in cellular processes such as protein degradation and cell motility.
- Mitochondrial Function: C15:0 directly repairs mitochondrial function, rescuing Complex II of the respiratory pathway via increased succinate production. This leads to reduced production of reactive oxygen species (ROS) and enhanced cellular energetics.



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